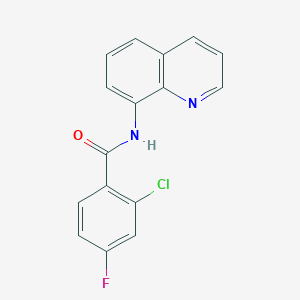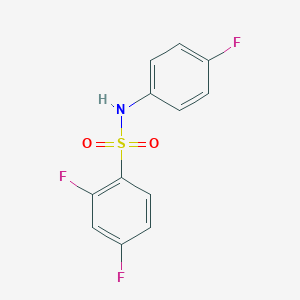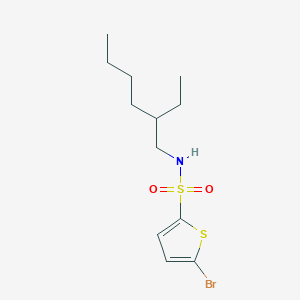
N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide, also known as BDBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BDBS is a sulfonamide derivative that contains a benzodioxole ring and a bromobenzene group, which makes it a unique and valuable compound for research purposes.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide involves its ability to bind to specific enzymes or receptors and inhibit their activity. For example, N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide has been shown to bind to the active site of carbonic anhydrase IX and XII, which prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions. This inhibition of the enzyme activity leads to a decrease in tumor growth and metastasis.
Biochemical and physiological effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide has been shown to induce apoptosis in cancer cells, reduce intraocular pressure in glaucoma, and improve memory and cognitive function in Alzheimer's disease models. N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide in lab experiments is its high potency and selectivity towards specific enzymes or receptors. N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide has been shown to exhibit nanomolar inhibitory activity against carbonic anhydrase IX and XII, which makes it a valuable tool for studying the role of these enzymes in cancer progression and metastasis. However, one of the limitations of using N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide in lab experiments is its relatively low solubility in water, which can make it challenging to prepare and administer in certain assays.
将来の方向性
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis, which are associated with oxidative stress and inflammation. Another direction is to explore the structure-activity relationship of N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide and its analogs, which could lead to the development of more potent and selective inhibitors of specific enzymes or receptors. Additionally, further studies are needed to elucidate the pharmacokinetics and toxicity of N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide in vivo, which could facilitate its translation into clinical use.
合成法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide involves the reaction of 3-bromobenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base such as triethylamine. The reaction is carried out at room temperature under anhydrous conditions, and the resulting product is purified through column chromatography or recrystallization.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide has been shown to exhibit significant inhibitory activity against certain enzymes, such as carbonic anhydrase IX and XII, which are involved in cancer progression and metastasis. N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide has also been investigated for its potential as a therapeutic agent for diseases such as glaucoma, Alzheimer's disease, and diabetes.
特性
製品名 |
N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide |
|---|---|
分子式 |
C14H12BrNO4S |
分子量 |
370.22 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide |
InChI |
InChI=1S/C14H12BrNO4S/c15-11-2-1-3-12(7-11)21(17,18)16-8-10-4-5-13-14(6-10)20-9-19-13/h1-7,16H,8-9H2 |
InChIキー |
RPTDBGPNXIEZCG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Br |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262896.png)


![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)

![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)




![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)
